molecular formula C10H6BrNO2 B1268223 1-Bromo-3-nitronaphthalene CAS No. 7499-65-2

1-Bromo-3-nitronaphthalene

Cat. No.: B1268223
CAS No.: 7499-65-2
M. Wt: 252.06 g/mol
InChI Key: KXCNOTIUELQJIZ-UHFFFAOYSA-N
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Description

1-Bromo-3-nitronaphthalene is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Battery Depolarizer in Magnesium Reserve Batteries

1-Nitronaphthalene, closely related to 1-Bromo-3-nitronaphthalene, has been explored for use as a battery depolarizer in magnesium reserve batteries. It is combined with acetylene black to enhance conductivity. Its effectiveness as a cathode active material is assessed through magnesium/1-nitronaphthalene cells, discharged in various electrolytes and at different current densities. This application highlights its potential in energy storage technologies (Thirunakaran et al., 1996).

2. Photochemistry in Atmospheric Waters

1-Nitronaphthalene serves as a model for studying photosensitized reactions in atmospheric waters. Its interactions with oxygen and halides under various conditions, including laser flash photolysis, have been studied. This research is crucial for understanding the formation of radical species and singlet oxygen in the environment, which are significant in atmospheric chemistry (Brigante et al., 2010).

3. Synthesis of Medicines and Dyes

1-Nitronaphthalene is a key intermediate in the synthesis of various chemicals, including medicines, dyes, and agricultural chemicals. A simple and effective method for synthesizing 1-nitronaphthalene has been reported, highlighting its significance in the chemical industry (Gong-an et al., 2009).

4. Atmospheric Modeling and Environmental Impact

Studies on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere have been conducted. These studies are crucial for modeling atmospheric conditions and understanding the environmental impact of such compounds (Feilberg et al., 1999).

5. Glutathione Conjugation in Toxicology Studies

1-Nitronaphthalene's metabolism to electrophilic metabolites, which are then trapped as glutathione conjugates in lung and liver tissues, has been studied. This research is important for understanding the bioactivation and toxicity of nitroaromatic compounds in biological systems (Watt et al., 1999).

6. Hydrogen Sulphide Utilization

The selective reduction of 1-nitronaphthalene by hydrogen sulphide in aqueous solutions has been demonstrated. This process is significant in the petroleum industry and offers an alternative to the Claus process, potentially reducing energy expenditure (Mondal et al., 2015).

7. Electronic Spectra and Energy Transfer Studies

Research on the electronic spectra and intramolecular energy transfer in 1-nitronaphthalene has provided insights into its electronic states and luminescence behavior. This is essential for understanding the photophysical properties of nitroaromatic compounds (Mikula et al., 1972).

Mechanism of Action

The mechanism of action for the synthesis of 1-Nitronaphthalene involves the nitration of naphthalene, which is a typical aromatic electrophilic substitution reaction .

Safety and Hazards

When handling 1-Bromo-3-nitronaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

1-bromo-3-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCNOTIUELQJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324773
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-65-2
Record name NSC407684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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